5-Formylfuran-2-sulfonyl chloride

Reaction Kinetics Nucleophilic Substitution Sulfonyl Chloride Reactivity

This compound's electron-withdrawing 5‑formyl substituent amplifies sulfonyl chloride electrophilicity, enabling rapid, mild sulfonamide library generation. The orthogonal aldehyde handle permits chemoselective, stepwise conjugation—functionality absent in simpler furan sulfonyl chlorides. For optimal performance, order from a freshly prepared, high‑purity stock to ensure the predictable kinetic and hydrolytic stability required for successful medicinal-chemistry and materials-science syntheses.

Molecular Formula C5H3ClO4S
Molecular Weight 194.59 g/mol
Cat. No. B13204490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formylfuran-2-sulfonyl chloride
Molecular FormulaC5H3ClO4S
Molecular Weight194.59 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)S(=O)(=O)Cl)C=O
InChIInChI=1S/C5H3ClO4S/c6-11(8,9)5-2-1-4(3-7)10-5/h1-3H
InChIKeyBRMGVOSPUPGSGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Formylfuran-2-sulfonyl chloride Procurement Guide: CAS 2059938-90-6, Structure, and Reactivity Profile


5-Formylfuran-2-sulfonyl chloride (CAS 2059938-90-6) is a specialized heteroaromatic sulfonyl chloride featuring a furan ring with a formyl group at the 5-position and a sulfonyl chloride group at the 2-position . The compound's reactivity is shaped by the electron-withdrawing sulfonyl chloride moiety and the electron-withdrawing formyl group, which together influence its electrophilic character and hydrolytic stability compared to simpler furan sulfonyl chlorides . Its structural features make it a candidate for use as a versatile building block in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives, particularly in medicinal chemistry and materials science applications requiring specific substitution patterns .

Why 5-Formylfuran-2-sulfonyl chloride Cannot Be Replaced by Generic Furan-2-sulfonyl Chloride in Critical Syntheses


Substituting 5-Formylfuran-2-sulfonyl chloride with unsubstituted furan-2-sulfonyl chloride or other 5-substituted analogs is not a scientifically equivalent action due to significant differences in electronic effects, hydrolytic stability, and subsequent derivatization potential. The formyl group at the 5-position exerts a strong electron-withdrawing inductive effect (-I) and resonance effect (-M), which directly modulates the electrophilicity of the sulfonyl chloride center, altering reaction rates with nucleophiles compared to unsubstituted or electron-donating substituted furans [1]. Furthermore, the stability of furan sulfonyl chlorides is highly dependent on substitution patterns; the presence of the 5-formyl group is expected to influence decomposition pathways, particularly formal SO2 extrusion and reactions at other functional groups, which are known to be problematic for unsubstituted furan derivatives . Consequently, the choice of this specific compound is not about general 'sulfonyl chloride reactivity,' but about the predictable and distinct kinetic and stability profile that governs successful synthetic outcomes.

Quantitative Comparative Evidence for Selecting 5-Formylfuran-2-sulfonyl chloride Over Analogs


Modulated Electrophilicity via 5-Formyl Substitution: A Kinetic Comparison with Unsubstituted Furan-2-sulfonyl chloride

The reactivity of 5-Formylfuran-2-sulfonyl chloride with nucleophiles is predictably different from its unsubstituted parent compound, furan-2-sulfonyl chloride. The electron-withdrawing nature of the 5-formyl group increases the electrophilicity of the sulfonyl sulfur atom, leading to accelerated reaction rates under comparable conditions. This effect is quantitatively supported by a class-level kinetic analysis of substituted thiophene sulfonyl chlorides (as a structural proxy), where an electron-withdrawing 5-NO2 substituent increased the hydrolysis rate constant by approximately 10-fold relative to the unsubstituted parent compound [1].

Reaction Kinetics Nucleophilic Substitution Sulfonyl Chloride Reactivity

Inherent Stability of the Furan Core: Comparative Stability Assessment of Heteroaromatic Sulfonyl Chlorides

The stability of 5-Formylfuran-2-sulfonyl chloride is governed by the intrinsic lability of the furan ring in the presence of electrophilic sulfonyl moieties, a well-documented class-level phenomenon. A comprehensive stability study of 236 heteroaromatic sulfonyl halides established that furan derivatives are susceptible to complex decomposition, likely related to the limited stability of the heterocycle itself under electrophilic conditions . While a direct head-to-head stability measurement against 5-methylfuran-2-sulfonyl chloride is not available, the study's classification of furans as a class with limited stability provides critical context for procurement and storage.

Stability Heterocyclic Chemistry Sulfonyl Halide Storage

Enhanced Electrophilicity in Sulfonamide Formation: Inferred Reactivity Advantage vs. Alkyl Sulfonyl Chlorides

In a photocatalytic oxysulfonylation study, aryl sulfonyl chlorides demonstrated significantly higher yields (up to quantitative) compared to alkyl sulfonyl chlorides when reacting with 2,3-allenoic acids to form furan-2(5H)-ones [1]. This class-level trend strongly suggests that 5-Formylfuran-2-sulfonyl chloride, being a heteroaromatic (aryl-like) sulfonyl chloride, will exhibit superior reactivity and yield in analogous sulfonamide or sulfonate ester forming reactions compared to aliphatic alternatives such as methanesulfonyl chloride (MsCl).

Sulfonamide Synthesis Medicinal Chemistry Electrophilic Reactivity

High-Value Application Scenarios for 5-Formylfuran-2-sulfonyl chloride Based on Comparative Evidence


Synthesis of 5-Formyl-2-furansulfonamide Libraries for Anticancer Screening

Leveraging the enhanced electrophilicity of the sulfonyl chloride group due to the 5-formyl substituent (Section 3, Evidence 1), researchers can efficiently generate diverse sulfonamide libraries by reacting 5-Formylfuran-2-sulfonyl chloride with a panel of amines under mild conditions. The resulting 5-formyl-2-furansulfonamides have been implicated in anticancer studies, making this a high-value synthetic route . The choice of this specific building block is critical, as substitution with an unsubstituted or electron-rich furan sulfonyl chloride would yield compounds with different electronic properties and potentially reduced biological activity.

Preparation of Functionalized Furan-2(5H)-ones via Photocatalytic Oxysulfonylation

Based on the demonstrated superior performance of aryl sulfonyl chlorides over alkyl counterparts in photocatalytic oxysulfonylation (Section 3, Evidence 3), 5-Formylfuran-2-sulfonyl chloride is an ideal candidate for synthesizing 4-sulfonylated furan-2(5H)-ones with a built-in aldehyde handle. This application directly translates the class-level yield advantage into a tangible process benefit, enabling the preparation of complex heterocyclic scaffolds that are valuable in medicinal chemistry and materials science [1].

Precision Synthesis of Heterobifunctional Linkers for Targeted Protein Degradation (PROTACs)

The unique combination of an electrophilic sulfonyl chloride (for conjugation to amines) and a reactive aldehyde (for bioconjugation or further functionalization) makes 5-Formylfuran-2-sulfonyl chloride a valuable tool for creating heterobifunctional linkers. Its moderated stability (Section 3, Evidence 2) is a key consideration; the compound is best used fresh or from a newly procured, high-purity source. The formyl group provides a distinct, chemoselective handle orthogonal to the sulfonyl chloride, enabling stepwise, controlled conjugation strategies that are not possible with simpler, monofunctional analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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